
3-(1-azepanylcarbonyl)-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
Descripción general
Descripción
3-(1-azepanylcarbonyl)-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is commonly referred to as APB, and it belongs to the class of sulfonamide compounds. APB has been found to have potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.
Aplicaciones Científicas De Investigación
APB has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, APB has been found to be a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1). This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
In cancer research, APB has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This makes it a potential candidate for the development of anticancer drugs.
In immunology, APB has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of APB is not fully understood. However, it has been found to inhibit the activity of VGLUT1, which is responsible for the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release, which in turn modulates the excitatory neurotransmission in the brain. APB has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
APB has been found to have various biochemical and physiological effects. It has been found to modulate the excitatory neurotransmission in the brain, which makes it a potential candidate for the treatment of neurological disorders. APB has also been found to inhibit the growth and proliferation of cancer cells, which makes it a potential candidate for the development of anticancer drugs. In immunology, APB has been found to modulate the immune response, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APB has several advantages for lab experiments. It is a potent and selective inhibitor of VGLUT1, which makes it a valuable tool for studying the role of glutamate in synaptic transmission. APB has also been found to inhibit the growth and proliferation of cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
However, there are also limitations to the use of APB in lab experiments. It has been found to have low solubility in water, which can make it difficult to prepare solutions for experiments. APB has also been found to have low stability in solution, which can lead to degradation and loss of activity over time.
Direcciones Futuras
There are several future directions for the study of APB. In neuroscience, further studies are needed to elucidate the mechanism of action of APB and its potential therapeutic applications in neurological disorders. In cancer research, further studies are needed to investigate the anticancer properties of APB and its potential use in the development of anticancer drugs. In immunology, further studies are needed to investigate the immunomodulatory effects of APB and its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-9-8-17(28(25,26)22-15-16-7-6-10-21-14-16)13-18(19)20(24)23-11-4-2-3-5-12-23/h6-10,13-14,22H,2-5,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLUIBGCEHNNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


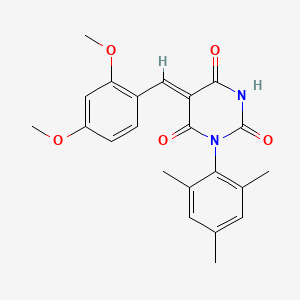
![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)
![N-(4-iodophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B4700097.png)
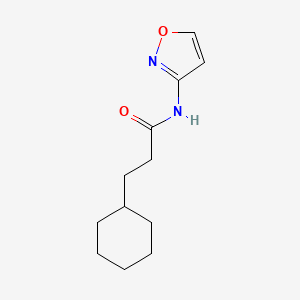
![4-(4-ethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4700111.png)
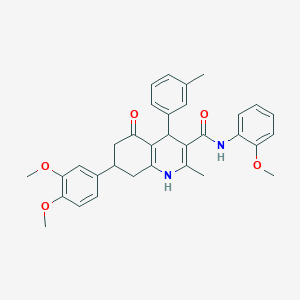
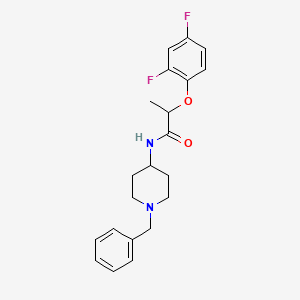
![methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4700137.png)

![N-(sec-butyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700154.png)
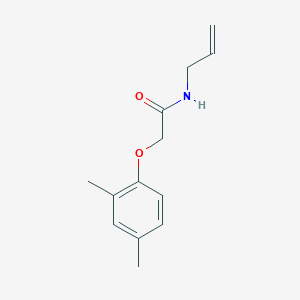
![4-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4700169.png)
methanol](/img/structure/B4700172.png)
